molecular formula C13H10FN B1630253 N-(4-Fluorobenzylidene)aniline CAS No. 5676-81-3

N-(4-Fluorobenzylidene)aniline

Cat. No. B1630253
CAS RN: 5676-81-3
M. Wt: 199.22 g/mol
InChI Key: MPRONVWLCPZXOB-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzylidene)aniline (FBNA) is an organic compound belonging to the class of aromatic compounds known as anilines. It is used in a variety of scientific research applications and is also known by its common name, 4-Fluorobenzylideneaniline. FBNA is a colorless, volatile liquid with an aromatic odor, and is soluble in a range of organic solvents. It has a melting point of -78 °C and a boiling point of 174 °C.

Scientific Research Applications

Synthesis and Spectroscopic Properties

A new synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by reduction, has been developed to prepare aniline oligomers. These oligomers were characterized for their spectroscopic properties, demonstrating potential applications in materials science due to their unique optical properties (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Biomolecular Labeling

Rapid oxime and hydrazone ligations with aromatic aldehydes, facilitated by aniline catalysis, have been shown to enable efficient labeling of peptides and proteins. This chemoselective ligation approach suggests significant implications for biomolecular research, including drug development and diagnostic applications (Dirksen & Dawson, 2008).

Structural, Vibrational, and Antimicrobial Activity Studies

Research on 4-Methoxy-N-(nitrobenzylidene)-aniline has delved into its structural and vibrational properties using FT-IR and Raman spectroscopy. The study also examined its antimicrobial activity, providing insights into the potential pharmaceutical and material science applications of such compounds (Bravanjalin Subi, Arul Dhas, Balachandran, & Hubert Joe, 2022).

Photochemistry of Related Compounds

Investigations into the photochemistry of N-(4-Dimethylaminobenzylidene) aniline have revealed unique properties, such as the ability to exhibit phosphorescence at low temperatures, which could be relevant for developing new photoluminescent materials or sensors (Ohta & Tokumaru, 1975).

Mesomorphic Characterizations

Studies on new nitro-laterally substituted azomethine derivatives, including N-4-fluorobenzylidene-4-(alkoxy)benzenamine, have explored their mesomorphic and optical properties. These findings have implications for the development of new liquid crystal materials with tailored thermal and physical properties (El-Atawy, Naoum, Al‐Zahrani, & Ahmed, 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-N-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRONVWLCPZXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzylidene)aniline

CAS RN

5676-81-3
Record name N-(4-FLUOROBENZYLIDENE)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-fluorobenzaldehyde (24.8 g, 0.200 mol) and aniline (18.6 g, 0.200 mol) was added benzene (200 mL) and acetic acid (0.7 mL) and the mixture is heated under reflux until all the water (3.6 mL) was azeotropically removed. The solvent is evaporated and the residual oil upon cooling and stirring crystallized. The white mass was then recrystallized as needles (28 g, 70%): mp 39°-40° C. (PE) (lit.1 mp 40° C.).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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